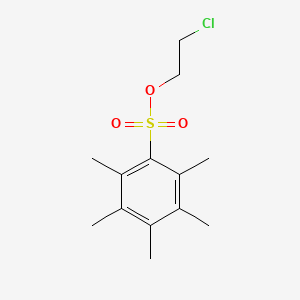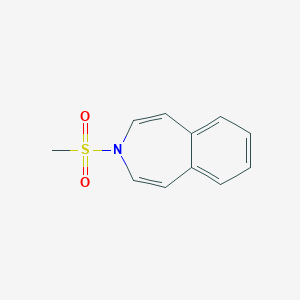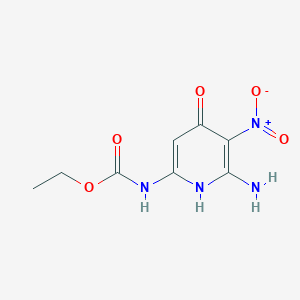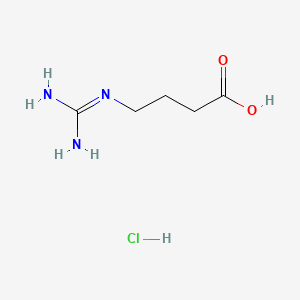
4-Guanidinobutyric acid monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Guanidinobutyric acid monohydrochloride is a derivative of 4-guanidinobutyric acid, an alkaloid included in guanidino compounds. It is present in the mammalian brain, herbal medicines, fish, and shellfish
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-guanidinobutyric acid monohydrochloride typically involves the reaction of 4-guanidinobutyric acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Guanidinobutyric acid.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the monohydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions: 4-Guanidinobutyric acid monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The guanidino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
4-Guanidinobutyric acid monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
作用機序
The mechanism of action of 4-guanidinobutyric acid monohydrochloride involves several pathways:
Acid-Neutralizing Capacity: The compound can neutralize gastric acid, contributing to its antigastritic action.
Anti-H. pylori Action: It inhibits the growth of Helicobacter pylori, reducing gastric lesions.
Decreased Gastric Secretion: The compound decreases the volume of gastric secretion, further protecting the gastric mucosa.
類似化合物との比較
4-Guanidinobutyric acid monohydrochloride can be compared with other similar compounds, such as:
4-Aminobutyric Acid (GABA): Both compounds have similar structures but differ in their functional groups and biological activities.
Agmatine: Another guanidino compound with different pharmacological properties.
Guanidinoacetic Acid: Similar in structure but used primarily as a dietary supplement.
特性
CAS番号 |
13890-14-7 |
|---|---|
分子式 |
C5H12ClN3O2 |
分子量 |
181.62 g/mol |
IUPAC名 |
4-(diaminomethylideneamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-5(7)8-3-1-2-4(9)10;/h1-3H2,(H,9,10)(H4,6,7,8);1H |
InChIキー |
IBCCFXJHXRJTNQ-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)CN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


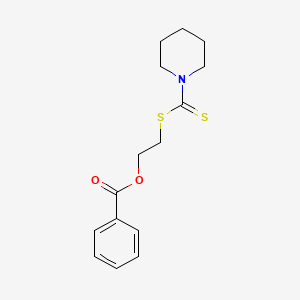
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
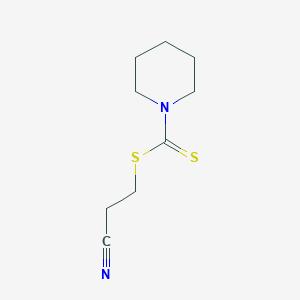
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)


![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
